![molecular formula C20H18N4O4S B2600419 N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide CAS No. 450342-58-2](/img/structure/B2600419.png)
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the related compounds mentioned in the search results. It contains a thieno[3,4-c]pyrazole core with a 4-nitrophenyl group at the 2-position and a 2-phenoxypropanamide group at the N-position .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the related compounds mentioned in the search results. For instance, it is a white solid with a melting point of 225.0–225.4 °C .
Applications De Recherche Scientifique
Corrosion Inhibition
Pyrazoline derivatives, including structures similar to N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. The study found that these compounds show high inhibition efficiency and adhere to mild steel surfaces, following Langmuir adsorption isotherm. Their mixed-type inhibitor behavior was revealed through potentiodynamic polarization, and electrochemical impedance spectroscopy showed increased polarization resistance. This application is significant in industrial contexts where corrosion resistance is critical (Lgaz et al., 2018).
Antimicrobial Activity
Pyrazoline derivatives, closely related to the chemical structure , have been synthesized and tested for antimicrobial activity. These compounds, including variations with nitrophenyl groups, have shown promising results against a range of microorganisms. This research suggests potential applications in the development of new antimicrobial agents, which is a crucial area in medical research and pharmaceutical development (Bondock et al., 2008).
Cytotoxic and Anticancer Properties
Studies have also been conducted on pyrazoline derivatives with nitrophenyl groups for their cytotoxicity against cancer cell lines. This research is pivotal in discovering new potential treatments for cancer. The compounds were evaluated for their growth inhibitory effects, comparing their efficacy with standard drugs like adriamycin. Such studies contribute significantly to the ongoing search for more effective and safer cancer therapies (Ahsan et al., 2018).
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing compounds structurally similar to this compound. These studies contribute to understanding the compound's chemical properties and potential reactivity, which is essential for exploring its various applications in scientific research (Salian et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-13(28-16-5-3-2-4-6-16)20(25)21-19-17-11-29-12-18(17)22-23(19)14-7-9-15(10-8-14)24(26)27/h2-10,13H,11-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZXSHZDEZBLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
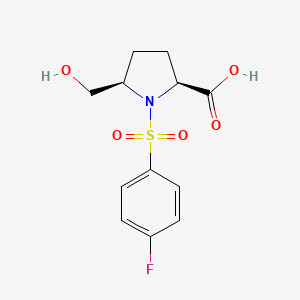
![N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600337.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2600340.png)
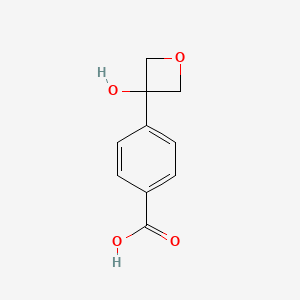
![3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2600342.png)
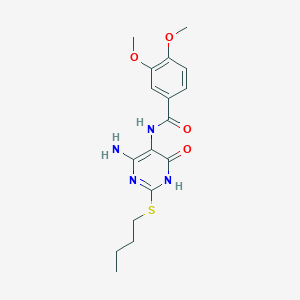

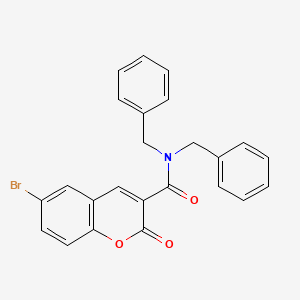
![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2600351.png)
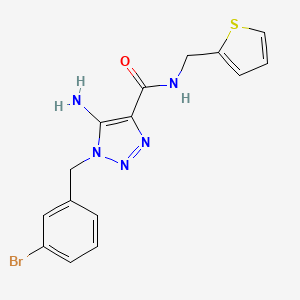
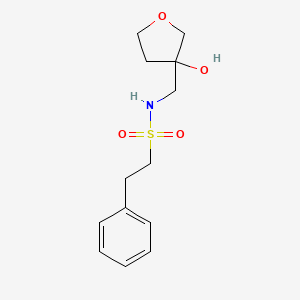
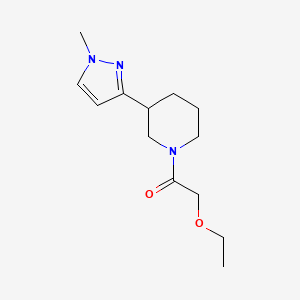

![N-(3,5-dimethylphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2600359.png)
